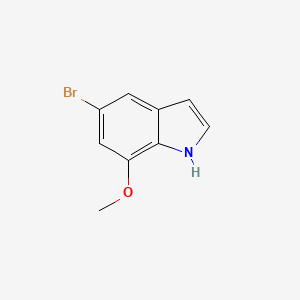

5-溴-7-甲氧基-1H-吲哚

描述

5-Bromo-7-methoxy-1H-indole is an organic compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . The presence of bromine and methoxy groups at the 5th and 7th positions respectively, makes it a unique compound with potential biological activities .

Synthesis Analysis

The synthesis of 5-bromo-7-methoxy-1H-indole can be achieved through various methods. One such method involves the electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method involves the use of 4-bromo-2-methylaniline as a raw material to obtain 5-bromo-7-methoxy-1H-indole through four steps of coupling, ring closing, hydrolysis, and decarboxylation .Molecular Structure Analysis

The molecular structure of 5-bromo-7-methoxy-1H-indole consists of an indole ring with bromine and methoxy groups attached at the 5th and 7th positions respectively . The molecular formula is C9H8BrNO and the molecular weight is 226.07 .Chemical Reactions Analysis

5-Bromo-7-methoxy-1H-indole can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The presence of bromine in the indole or indoline skeleton at the C-5 position can result in an increase in anticancer activity on leukemia cell lines .科学研究应用

合成与衍生物

5-溴-7-甲氧基-1H-吲哚在科学研究中的核心应用之一涉及新衍生物的合成及其作为生物制剂的潜力。例如,Očenášová 等人。(2015) 证明了吲哚的 5-溴衍生物的合成,通过亲电取代反应探索了它们对白血病细胞系的潜在抗癌活性。这项研究强调了溴在 C-5 位吲哚或吲哚啉骨架中在潜在增强抗癌特性中的作用(Očenášová 等人,2015)。

Sharma 等人。(2020) 专注于 6-溴-5-甲氧基-1H-吲哚-3-羧酸及其衍生物的区域选择性合成,旨在合成抗炎化合物赫德马宁 D 的核心部分。这项工作强调了溴吲哚在合成具有潜在生物活性的化合物中的战略重要性(Sharma 等人,2020)。

生物活性

探索衍生自 5-溴-7-甲氧基-1H-吲哚的化合物的生物活性构成了研究工作的重要组成部分。例如,对来自 Thorectidae 海绵的溴化色氨酸生物碱的研究已经确定了表现出抗菌活性的衍生物,突出了这些化合物的多样化生物潜力(Segraves & Crews,2005)。

未来方向

5-Bromo-7-methoxy-1H-indole has potential applications in the field of drug research and development due to its unique structure and potential biological activities . Future research could focus on exploring its biological activities further and developing efficient synthesis methods suitable for large-scale preparation .

作用机制

Target of Action

Indole derivatives, which include 5-bromo-7-methoxy-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology and the treatment of different types of disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

5-bromo-7-methoxy-1H-indole has shown significant biological activity. It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been shown to have activity against several types of cancer cells such as breast cancer, leukemia, and lung cancer.

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

生化分析

Biochemical Properties

5-Bromo-7-methoxy-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are often due to the basic properties of indole alkaloids, which contain a nitrogen atom in their structure

Cellular Effects

Indole derivatives, including 5-Bromo-7-methoxy-1H-indole, have been shown to have various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-bromo-7-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRJERWGVMSBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)

![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)

![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)

![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)

![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)